molecular formula C16H25NO4 B12773459 (S)-esmolol CAS No. 115729-56-1

(S)-esmolol

Cat. No.: B12773459
CAS No.: 115729-56-1
M. Wt: 295.37 g/mol
InChI Key: AQNDDEOPVVGCPG-AWEZNQCLSA-N
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Description

(S)-esmolol is a cardioselective beta-1 adrenergic receptor blocker used primarily in the management of acute supraventricular tachycardia and hypertension. It is known for its rapid onset and short duration of action, making it ideal for situations requiring quick but temporary beta-blockade.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-esmolol typically involves the reaction of a chiral epoxide with a secondary amine. The process begins with the preparation of the chiral epoxide, which is then reacted with isopropylamine under controlled conditions to yield this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 0-5°C to ensure the selectivity and yield of the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(S)-esmolol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the secondary amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines and other derivatives.

Scientific Research Applications

(S)-esmolol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.

    Biology: Employed in research on cardiovascular physiology and beta-adrenergic receptor function.

    Medicine: Investigated for its potential in treating various cardiovascular conditions and its effects on heart rate and blood pressure.

    Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.

Mechanism of Action

(S)-esmolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

  • Metoprolol
  • Atenolol
  • Propranolol

Comparison

(S)-esmolol is unique due to its rapid onset and short duration of action compared to other beta-blockers like metoprolol and atenolol, which have longer half-lives. Propranolol, while also a beta-blocker, is non-selective and affects both beta-1 and beta-2 receptors, unlike this compound, which is cardioselective.

Properties

CAS No.

115729-56-1

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m0/s1

InChI Key

AQNDDEOPVVGCPG-AWEZNQCLSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Origin of Product

United States

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